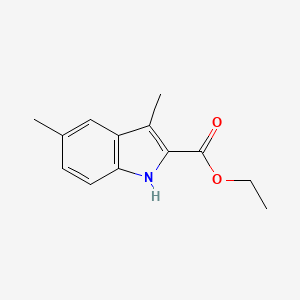

ethyl 3,5-dimethyl-1H-indole-2-carboxylate

概述

描述

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

准备方法

Synthesis via p-Toluidine and Ethyl 2-ethylacetoacetate (Classical Indole Synthesis)

One well-documented method involves the multi-step reaction starting from p-toluidine and ethyl 2-ethylacetoacetate, which proceeds through diazotization and subsequent condensation to form the indole ring system with the desired substituents.

Procedure Summary:

Stage 1: Diazotization of p-toluidine is performed by treating it with concentrated hydrochloric acid and sodium nitrite in water at low temperature (-5 to 0 °C) to form the diazonium salt. The pH is maintained around 3.4 during this 15-minute reaction.

Stage 2: Ethyl 2-ethyl-3-oxobutanoate is treated with potassium hydroxide in a mixture of ethanol and water at 0 °C, adjusting the pH to 5–6, and stirred for 15 hours. This generates an enolate intermediate.

Stage 3: The diazonium salt solution is added to the enolate mixture at 0 °C, maintaining pH 5–6, allowing coupling and cyclization to form the indole ester. The reaction mixture is then refluxed with hydrochloric acid in ethanol for 2 hours to complete the cyclization and esterification.

Workup: The product is extracted with dichloromethane, washed with brine, dried over sodium sulfate, and purified.

Yield: Approximately 51% yield reported.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | p-Toluidine + HCl + NaNO2, 0°C, pH 3.4 | Diazotization |

| 2 | Ethyl 2-ethyl-3-oxobutanoate + KOH, EtOH/H2O, 0°C, 15h | Enolate formation |

| 3 | Addition of diazonium salt, pH 5-6, 0°C, 15h + reflux HCl/EtOH, 2h | Coupling, cyclization, esterification |

This method leverages classical indole synthesis via diazonium coupling and is notable for its moderate yield and operational simplicity.

Esterification of Indole-2-carboxylic Acid Followed by Functionalization

Another approach involves starting from indole-2-carboxylic acid derivatives, which are esterified and then selectively functionalized at the 3- and 5-positions.

Esterification: Indole-2-carboxylic acid is converted to the ethyl ester by reaction with thionyl chloride to form the acyl chloride intermediate, followed by reaction with ethanol to yield ethyl 1H-indole-2-carboxylate. This method provides high yields (~93%) and crystalline products suitable for further functionalization.

Selective Methylation: Introduction of methyl groups at the 3- and 5-positions can be achieved via electrophilic substitution reactions such as Friedel–Crafts acylation followed by reduction or via directed metalation strategies, although specific methylation protocols for the 3,5-dimethyl substitution require careful control.

Alternative Functionalization Routes: The use of 3-bromoindole-2-carboxylic acid or 5-nitroindole-2-carboxylic acid as starting materials allows for selective modifications at the 3- and 5-positions through palladium-catalyzed cross-coupling reactions or Vilsmeier–Haack formylation, respectively, which can then be converted to methyl groups by reduction.

Friedel–Crafts Acylation and Reduction Strategy (Indirect Route)

This method involves:

Starting from ethyl 5-chloroindole-2-carboxylate, commercially available.

Performing Friedel–Crafts acylation at the 3-position with selected acyl chlorides using anhydrous aluminum chloride in 1,2-dichloroethane under reflux.

Reducing the resulting 3-acyl derivatives to 3-alkyl derivatives using triethylsilane in trifluoroacetic acid.

Hydrolyzing the ester to the acid if needed, followed by re-esterification.

While this method is primarily reported for chloro-substituted indoles, the analogous approach can be adapted for methyl substituents by choosing appropriate acyl precursors and reduction conditions to install methyl groups at the 3- and 5-positions.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | p-Toluidine, Ethyl 2-ethyl-3-oxobutanoate | Diazotization (HCl, NaNO2), KOH in EtOH/H2O, reflux HCl/EtOH | 51 | Classical diazonium coupling and cyclization |

| 2 | Indole-2-carboxylic acid | SOCl2 to acyl chloride, ethanol esterification | 93 | High-yield esterification, suitable for further methylation |

| 3 | Ethyl 5-chloroindole-2-carboxylate | Friedel–Crafts acylation (AlCl3), reduction (triethylsilane) | Variable | Adaptable for methyl substitution via acylation/reduction |

| 4 | 3-Bromo or 5-nitroindole-2-carboxylic acid | Pd-catalyzed cross-coupling, Vilsmeier–Haack formylation | High | Enables selective functionalization at 3 and 5 positions |

Research Findings and Considerations

The classical diazonium coupling method (Method 1) is well-established but yields are moderate, and reaction times can be long (up to 15 hours at low temperature).

Esterification via acyl chloride intermediate (Method 2) provides a clean and high-yielding route to the ethyl ester core, which is a versatile intermediate for further functionalization.

Friedel–Crafts acylation followed by reduction (Method 3) allows for the introduction of alkyl substituents at C3, but requires careful control of conditions to avoid overreaction or side products.

Modern palladium-catalyzed cross-coupling methods (Method 4) offer regioselective and efficient routes to introduce substituents at specific positions, facilitating the synthesis of various derivatives including methyl groups.

Crystallographic studies of ethyl 1H-indole-2-carboxylate confirm the structural integrity of the ester and provide insight into hydrogen bonding and molecular packing, which are relevant for understanding the compound’s properties.

化学反应分析

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

科学研究应用

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: Indole derivatives have shown antiviral, anticancer, and antimicrobial activities.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of ethyl 3,5-dimethyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets can vary depending on the derivative and its application.

相似化合物的比较

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity.

2,3-Dimethylindole: Exhibits anticancer properties.

5-Fluoro-2,3-dimethyl-1H-indole: Also shows cytotoxic effects against cancer cell lines.

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

生物活性

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a significant compound within the indole family, characterized by its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 217.26 g/mol. The compound features a bicyclic structure with two methyl groups at the 3 and 5 positions of the indole ring and an ethyl ester functional group at the 2 position. This configuration enhances its lipophilicity and reactivity, influencing its interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of this compound exhibit notable antiviral properties. Specifically, studies have shown that indole derivatives can inhibit HIV-1 integrase, a critical enzyme in the viral replication process. For example, structural optimizations on related compounds have led to derivatives with IC50 values as low as 0.13 μM against HIV-1 integrase . The mechanism involves chelation of metal ions within the active site of the integrase enzyme, enhancing binding affinity and inhibitory effects.

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. This compound has shown promise in inhibiting cancer cell growth through various mechanisms. For instance, studies have indicated that certain derivatives can induce apoptosis in cancer cells by triggering caspase activity . The structure-activity relationship (SAR) studies reveal that modifications on the indole ring can significantly enhance anticancer activity, with some compounds demonstrating IC50 values as low as 79 nM against specific cancer cell lines .

Other Biological Activities

The compound has been investigated for additional biological activities, including:

- Anti-inflammatory : Potential applications in reducing inflammation through modulation of inflammatory pathways.

- Antimicrobial : Exhibits activity against various microbial strains, suggesting utility in treating infections.

- Antidiabetic : Some derivatives have shown potential in managing blood glucose levels.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The indole nitrogen and carboxylic acid group chelate metal ions crucial for enzyme function.

- Hydrophobic Interactions : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes and interact with hydrophobic pockets in target proteins.

- Apoptosis Induction : Certain derivatives activate apoptotic pathways in cancer cells through caspase activation.

Research Findings and Case Studies

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3,5-dimethyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative is cyclized with a ketone or aldehyde under acidic conditions. For example, ethyl indole-2-carboxylate derivatives are synthesized via Japp–Klingemann condensation followed by Fischer indole ring closure . Optimization includes adjusting acid catalysts (e.g., HCl vs. AcOH) and temperature control (reflux vs. room temperature) to improve yield and purity. Column chromatography (cyclohexane/ethyl acetate gradients) is typically used for purification .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be employed to confirm the structure of this compound?

- Methodological Answer : Key NMR signals include:

- ¹H-NMR : A singlet for the ester methyl group (~δ 1.3–1.5 ppm) and indole NH proton (~δ 10–12 ppm). Methyl groups at positions 3 and 5 appear as singlets in δ 2.3–2.6 ppm.

- ¹³C-NMR : The carbonyl carbon of the ester group resonates at ~δ 165–170 ppm. Aromatic carbons in the indole ring show distinct splitting patterns . Cross-validation with IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (molecular ion peak) is recommended .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Stability tests under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels should be conducted. Storage in amber vials at –20°C under inert gas (N₂/Ar) minimizes decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation or substitution of this compound be addressed?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., formylation, halogenation) is influenced by steric and electronic factors. For example, Vilsmeier–Haack formylation at position 3 of indole derivatives requires precise control of reaction time and stoichiometry of POCl₃/DMF to avoid over-substitution . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets like enzymes or receptors .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer : For cytotoxicity studies, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. To assess receptor selectivity (e.g., CysLT₁), employ competitive binding assays using radiolabeled ligands . Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .

Q. How should contradictions in spectroscopic data between synthesized batches be resolved?

- Methodological Answer : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For NMR discrepancies, use 2D techniques (HSQC, HMBC) to resolve overlapping signals. If purity is suspected, perform HPLC with a C18 column and UV detection .

Q. What advanced purification techniques improve yield for this compound in multistep syntheses?

- Methodological Answer : Combine column chromatography with preparative HPLC for high-purity isolation (>98%). For thermally sensitive intermediates, use flash chromatography under reduced pressure. Solvent systems with ethyl acetate/hexane (1:3 to 1:1 gradients) effectively separate ester derivatives .

Q. Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃). Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize acids/bases before disposal. Waste must be segregated (halogenated vs. non-halogenated) and processed by certified facilities .

Q. How can experimental design minimize variability in indole carboxylate synthesis?

- Methodological Answer : Implement factorial design (e.g., varying temperature, catalyst loading) to identify critical parameters. Use internal standards (e.g., deuterated analogs) in NMR for quantification. Document reaction conditions (time, humidity) systematically to trace batch-to-batch differences .

属性

IUPAC Name |

ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBSEOUZZDHRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408451 | |

| Record name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16423-76-0 | |

| Record name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。